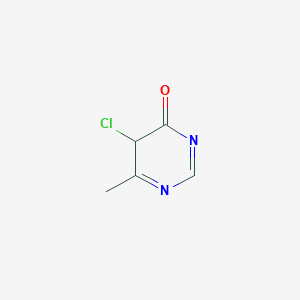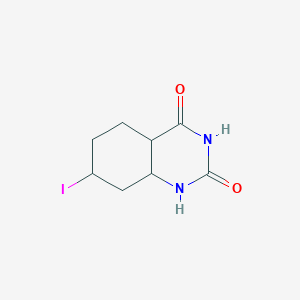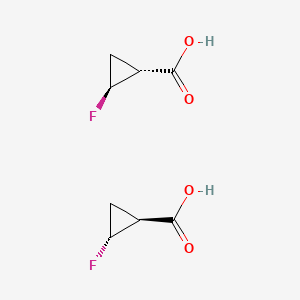
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid are stereoisomers of a fluorinated cyclopropane carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for these compounds may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these acids to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have several scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: These compounds are used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cyclopropane carboxylic acid: A non-fluorinated analog with similar structural features.
Fluorinated alkanes: Compounds with fluorine atoms attached to an alkane backbone.
Fluorinated carboxylic acids: Carboxylic acids with fluorine atoms in their structure.
Uniqueness
The presence of both the cyclopropane ring and the fluorine atom in (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid imparts unique chemical and physical properties. These features can enhance their stability, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C8H10F2O4 |
|---|---|
分子量 |
208.16 g/mol |
IUPAC 名称 |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3-/m10/s1 |
InChI 键 |
NGGMZMUKLIZHFV-LIVMTWIPSA-N |
手性 SMILES |
C1[C@H]([C@@H]1F)C(=O)O.C1[C@@H]([C@H]1F)C(=O)O |
规范 SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



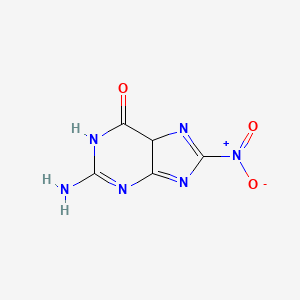
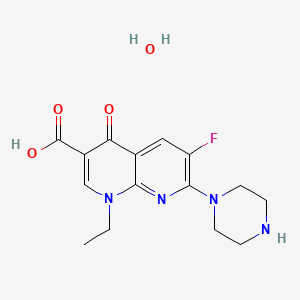

![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)

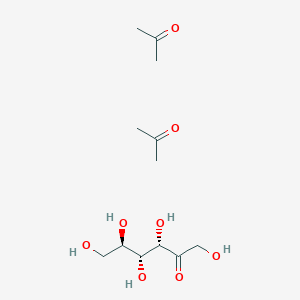
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)

![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
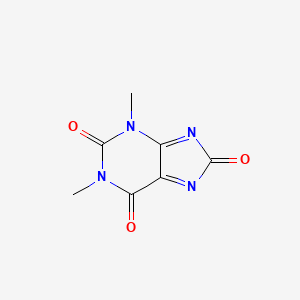
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
